(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione
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Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .
Synthesis Analysis
Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . The reaction can be conducted under neutral or weakly acidic conditions . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .Chemical Reactions Analysis
Pyrrole can undergo a variety of reactions. For example, it can react with electrophiles, undergo acylation, and participate in reduction reactions . It can also undergo cyclization reactions .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . The lowest unoccupied molecular orbital (LUMO) levels of pyrrole-based polymers can be rather high, around -3.5 eV .Scientific Research Applications
Synthesis and Chemical Reactions
1,3-Dipolar Cycloaddition Reactions : Research into 1,3-dipolar cycloaddition of nitrilimines with N-benzyl maleimide has led to the synthesis of 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, indicating the utility of these reactions in generating structurally complex molecules with potential applications in material science and drug development (Kaur, Singh, & Singh, 2013).
Synthetically Attractive Chiral Cyclopentenone Building Blocks : A study discussed the synthesis of chiral building blocks like (3aS,6aR)-1,3,3a,6atetrahydro-4H-cyclopenta[c]furan-4-one, which are valuable for constructing complex molecular architectures. This research highlights the importance of developing versatile building blocks for organic synthesis (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).
Potential Applications in Sensor Technology
- Ionophore for Sensor Applications : An intriguing U-shaped molecule synthesized via 1,3-dipolar cycloaddition reaction demonstrated the capacity to bind metal cations, suggesting its potential as an ionophore for sensor applications. This study underscores the significance of molecular design in developing new materials for sensing technologies (Cordaro et al., 2011).
Luminescent Materials
- Highly Luminescent Polymers : Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and quantum yields, highlighting their potential for use in optoelectronic devices and as fluorescent markers in biological research (Zhang & Tieke, 2008).
Safety and Hazards
Properties
IUPAC Name |
(3aS,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-11-7-4-8-12(11)14(17)15(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVQUQMOPVQLCZ-TXEJJXNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143396 |
Source
|
Record name | (3aR,6aS)-Tetrahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147103-54-5 |
Source
|
Record name | (3aR,6aS)-Tetrahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,6aS)-Tetrahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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